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Abstract
CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a member of the

SRC family of non-receptor tyrosine kinases.[1][2][3] With an IC50 of 1.8 nM, CH6953755 has

demonstrated significant anti-tumor activity in preclinical models of cancers harboring YES1

gene amplification.[1][2][3][4] This document provides detailed application notes and protocols

for the use of CH6953755 in high-throughput screening (HTS) campaigns to identify and

characterize modulators of the YES1 signaling pathway. The provided methodologies cover

both biochemical and cell-based assays suitable for large-scale screening.

Introduction
YES1 is a proto-oncogene that plays a critical role in regulating cellular processes such as

proliferation, survival, and differentiation.[1][5] Overexpression and amplification of the YES1

gene have been implicated in various cancers, including esophageal, lung, head and neck, and

bladder cancers, making it an attractive therapeutic target.[5][6] CH6953755 exerts its inhibitory

effect by preventing the autophosphorylation of YES1 at tyrosine 426, a key step in its

activation.[1][4] Inhibition of YES1 by CH6953755 subsequently modulates the downstream

Hippo signaling pathway by controlling the nuclear translocation and serine phosphorylation of

the transcriptional co-activator Yes-associated protein 1 (YAP1).[4][5][6][7] These application

notes provide robust protocols for HTS assays designed to identify novel inhibitors of the

YES1-YAP1 signaling axis.
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Signaling Pathway
The primary mechanism of action of CH6953755 is the inhibition of YES1 kinase activity. This

disrupts the downstream signaling cascade that leads to the nuclear translocation and

activation of YAP1. In the nucleus, YAP1 complexes with TEAD transcription factors to promote

the expression of genes involved in cell proliferation and survival.
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YES1-YAP1 Signaling Pathway and Inhibition by CH6953755.
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Data Presentation
The following tables summarize the in vitro activity of CH6953755 and other known YES1

inhibitors.

Table 1: Biochemical Activity of YES1 Kinase Inhibitors

Compound IC50 (nM) for YES1 Reference

CH6953755 1.8 [1][2][3]

Dasatinib - [8]

Saracatinib 6.2 [8]

AMG-Tie-2-1 8.7 [8][9]

AZ-23 39.1 [8][9]

Table 2: Cell-Based Activity of CH6953755

Assay Type Cell Line(s)
Concentration
Range

Effect Reference

Cell Viability
KYSE70, OACP4

C
0.001 - 1 µM

Inhibition of cell

growth in YES1-

amplified lines

[2]

YES1

Autophosphoryla

tion

KYSE70 0.001 - 1 µM

Prevention of

Tyr426

autophosphorylat

ion

[1][2][4]

TEAD Luciferase

Reporter

KYSE70, RERF-

LC-AI
0.1 - 3 µM

Suppression of

TEAD luciferase

activity

[2]

Experimental Protocols
High-Throughput Screening Workflow
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The general workflow for a high-throughput screen to identify novel YES1 inhibitors involves

primary screening of a compound library using a biochemical assay, followed by secondary

validation with cell-based assays to confirm on-target activity and assess cellular potency.

Start:
Compound Library

Primary Screen:
Biochemical YES1 Kinase Assay

(e.g., ADP-Glo™)

Hit Identification:
Sub-micromolar IC50

Secondary Screen:
Cell-Based Assays

Confirmed Hits

Cell Viability Assay
(YES1-amplified vs. non-amplified cells)

YAP/TEAD Reporter Assay

Lead Optimization
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General workflow for HTS of YES1 inhibitors.

Protocol 1: Biochemical High-Throughput Screening for
YES1 Kinase Inhibitors using ADP-Glo™ Assay
This protocol is adapted from a published high-throughput screen for YES1 kinase inhibitors

and is suitable for screening large compound libraries.[1][8][9]

Objective: To identify compounds that inhibit the enzymatic activity of recombinant YES1

kinase.

Materials:

Recombinant YES1 enzyme

Protein Tyrosine Kinase Substrate (e.g., Poly-Glu,Tyr 4:1)

ATP

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (Promega)

Compound library (dissolved in DMSO)

384-well white, low-volume assay plates
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Procedure:

Compound Plating:

Dispense test compounds and controls (e.g., CH6953755 as a positive control, DMSO as

a negative control) into 384-well plates.

Kinase Reaction:

Prepare a master mix containing YES1 kinase and the substrate in kinase assay buffer.

Add the master mix to each well of the assay plate.

Prepare an ATP solution in kinase assay buffer.

Initiate the kinase reaction by adding the ATP solution to each well.

Incubate the plate at 30°C for 45-60 minutes.

ADP Detection:

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a

luminescent signal.

Incubate at room temperature for 30-60 minutes.

Data Acquisition:

Measure luminescence using a plate reader.

The luminescent signal is proportional to the amount of ADP produced and inversely

proportional to the kinase inhibition.

Data Analysis:
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Normalize the data to controls (DMSO for 0% inhibition, a potent inhibitor for 100%

inhibition).

Calculate the IC50 values for active compounds by fitting the dose-response data to a

four-parameter logistic equation.

Protocol 2: Cell-Based High-Throughput Screening for
Inhibition of Cell Proliferation in YES1-Amplified Cancer
Cells
This protocol is designed to assess the anti-proliferative effect of compounds on cancer cell

lines with and without YES1 gene amplification.

Objective: To determine the cytotoxic or cytostatic effect of test compounds on YES1-

dependent cancer cells.

Materials:

YES1-amplified cancer cell lines (e.g., KYSE70, OACP4 C)

Non-YES1-amplified cancer cell line (e.g., K562) for counter-screening

Appropriate cell culture medium and supplements

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Compound library (dissolved in DMSO)

384-well clear-bottom, white-walled assay plates

Procedure:

Cell Seeding:

Trypsinize and resuspend cells in culture medium.

Seed the cells into 384-well plates at an optimized density.
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Incubate overnight to allow for cell attachment.

Compound Treatment:

Add serially diluted test compounds to the wells.

Include positive (e.g., CH6953755) and negative (DMSO) controls.

Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO2.

Viability Assessment:

Equilibrate the plates to room temperature.

Add CellTiter-Glo® Reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition:

Measure luminescence using a plate reader.

The luminescent signal is proportional to the number of viable cells.

Data Analysis:

Normalize the data to controls.

Determine the IC50 values for each compound in the different cell lines.

Identify compounds that selectively inhibit the proliferation of YES1-amplified cells.

Protocol 3: TEAD-Luciferase Reporter Assay for
YAP/TAZ Activity
This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex, a key

downstream effector of the YES1 signaling pathway.[2]
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Objective: To quantify the inhibitory effect of compounds on YAP/TAZ-mediated transcription.

Materials:

YES1-amplified cancer cell line (e.g., KYSE70) stably expressing a TEAD-responsive

luciferase reporter construct.

Appropriate cell culture medium and supplements.

Luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System, Promega).

Compound library (dissolved in DMSO).

384-well white, opaque assay plates.

Procedure:

Cell Seeding:

Seed the stable reporter cell line into 384-well plates.

Incubate overnight.

Compound Treatment:

Treat the cells with a dilution series of the test compounds.

Include CH6953755 as a positive control and DMSO as a negative control.

Incubate for 24-48 hours.

Luciferase Assay:

Equilibrate the plates to room temperature.

Add the luciferase assay reagent to each well.

Incubate according to the manufacturer's instructions to allow for cell lysis and signal

generation.
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Data Acquisition:

Measure luminescence using a plate reader.

Data Analysis:

Normalize the luciferase signal to a measure of cell viability (e.g., from a parallel plate or a

multiplexed assay) to account for cytotoxicity.

Calculate the IC50 values for the inhibition of TEAD reporter activity.

Conclusion
CH6953755 is a valuable tool for investigating the role of YES1 in cancer biology and for the

discovery of novel therapeutics targeting the YES1-YAP1 signaling axis. The protocols outlined

in these application notes provide a robust framework for the high-throughput screening and

characterization of small molecule inhibitors of this pathway. The combination of biochemical

and cell-based assays allows for the identification of potent and selective inhibitors with on-

target cellular activity, paving the way for the development of new anti-cancer agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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